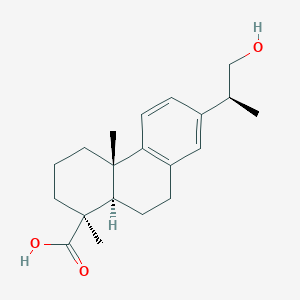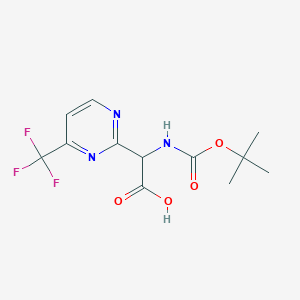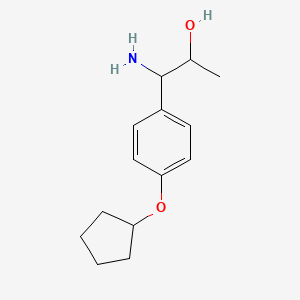
1-O-tert-butyl 2-O-methyl (2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-tert-butyl 2-O-methyl (2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,2-dicarboxylate is a complex organic compound that features a boronate ester group. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. The presence of the boronate ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 2-O-methyl (2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,2-dicarboxylate typically involves the following steps:
Formation of the dihydropyrrole core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the boronate ester group: This step often involves the reaction of the dihydropyrrole with a boronic acid or boronate ester under suitable conditions.
Protection of functional groups: The tert-butyl and methyl groups are introduced to protect the functional groups during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-O-tert-butyl 2-O-methyl (2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The dihydropyrrole ring can be reduced to form pyrrolidine derivatives.
Substitution: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts and appropriate halide partners for Suzuki-Miyaura coupling.
Major Products
Oxidation: Boronic acids.
Reduction: Pyrrolidine derivatives.
Substitution: Various biaryl compounds.
Applications De Recherche Scientifique
1-O-tert-butyl 2-O-methyl (2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: May be used in the development of pharmaceuticals, particularly those requiring complex molecular architectures.
Industry: Used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-O-tert-butyl 2-O-methyl (2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,2-dicarboxylate is primarily related to its role as a synthetic intermediate. The boronate ester group allows it to participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds. This reaction involves the formation of a palladium complex, which facilitates the transfer of the boronate ester group to a halide partner, resulting in the formation of a biaryl compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Another boronic acid used in Suzuki-Miyaura coupling.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A similar boronate ester used in organic synthesis.
2,5-Dihydropyrrole derivatives: Compounds with similar dihydropyrrole cores.
Uniqueness
1-O-tert-butyl 2-O-methyl (2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,2-dicarboxylate is unique due to its combination of a boronate ester group with a dihydropyrrole core, making it a versatile intermediate in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C17H28BNO6 |
|---|---|
Poids moléculaire |
353.2 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl (2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,2-dicarboxylate |
InChI |
InChI=1S/C17H28BNO6/c1-15(2,3)23-14(21)19-10-11(9-12(19)13(20)22-8)18-24-16(4,5)17(6,7)25-18/h9,12H,10H2,1-8H3/t12-/m1/s1 |
Clé InChI |
ISJQEQWADIXBBC-GFCCVEGCSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)C2=C[C@@H](N(C2)C(=O)OC(C)(C)C)C(=O)OC |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(N(C2)C(=O)OC(C)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13039101.png)




![8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13039126.png)

![6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B13039138.png)



